m-PEG12-Mal

Catalog No.
S536114
CAS No.
88504-24-9
M.F
C32H58N2O15
M. Wt
710.82
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
m-PEG12-Mal

CAS Number

88504-24-9

Product Name

m-PEG12-Mal

IUPAC Name

3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide

Molecular Formula

C32H58N2O15

Molecular Weight

710.82

InChI

InChI=1S/C32H58N2O15/c1-38-8-9-40-12-13-42-16-17-44-20-21-46-24-25-48-28-29-49-27-26-47-23-22-45-19-18-43-15-14-41-11-10-39-7-5-33-30(35)4-6-34-31(36)2-3-32(34)37/h2-3H,4-29H2,1H3,(H,33,35)

InChI Key

OVCDVKBUIQUWMR-UHFFFAOYSA-N

SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O

Solubility

Soluble in DMSO

Synonyms

m-PEG12-Mal

Description

The exact mass of the compound m-PEG12-Mal is 710.3837 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • m-PEG Spacer

    The "m-PEG" portion refers to a methoxy poly(ethylene glycol) spacer. PEG spacers are hydrophilic (water-loving) polymers that contribute several advantages:

    • Enhanced Solubility: PEGylation, the process of attaching PEG to a molecule, can improve the water solubility of hydrophobic (water-repelling) biomolecules like drugs or proteins .
    • Reduced Immunogenicity: PEGylation can also mask a molecule from the immune system, reducing the risk of an immune response .
    • Increased Biocompatibility: PEG spacers are generally biocompatible, meaning they are less likely to cause toxicity in biological systems .
  • Maleimide Group

    The "Mal" or maleimide group is a highly reactive moiety that can readily form covalent bonds with thiol (-SH) groups present on cysteine residues in proteins or other thiol-containing biomolecules . This allows for the site-specific conjugation of m-PEG12-Mal to biomolecules of interest.

Applications of m-PEG12-Mal in Research

Due to its unique properties, m-PEG12-Mal finds applications in various areas of scientific research:

  • Drug Delivery

    m-PEG12-Mal can be used to attach PEG to therapeutic drugs, improving their solubility, reducing immunogenicity, and prolonging their circulation time in the body .

  • Protein Engineering

    Researchers can use m-PEG12-Mal to PEGylate proteins, enhancing their stability and reducing aggregation . This can be beneficial for studying protein function or developing protein-based therapeutics.

  • Biosensor Development

    m-PEG12-Mal can be employed to functionalize biosensors by attaching capture molecules like antibodies or aptamers to the sensor surface via thiol linkages .

  • Nanoparticle Modification

    m-PEG12-Mal can be used to modify nanoparticles, improving their biocompatibility, reducing non-specific interactions with biological components, and enhancing their targeting ability .

m-PEG12-Mal, or Methoxy Polyethylene Glycol Maleimide, is a chemical compound characterized by its unique structure that includes a polyethylene glycol (PEG) chain with a maleimide functional group. This compound has the molecular formula C32H58N2O15C_{32}H_{58}N_{2}O_{15} and a molecular weight of approximately 658.82 g/mol. The maleimide group is particularly significant due to its ability to react specifically with sulfhydryl groups, forming stable thioether linkages, which is essential in bioconjugation applications .

The hydrophilic nature of the PEG chain enhances the solubility and stability of m-PEG12-Mal in aqueous environments, making it suitable for various biological and chemical applications. It serves as an effective linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are innovative molecules designed to target and degrade specific proteins within cells .

m-PEG12-Mal does not have a direct mechanism of action within biological systems. Its primary function is as a linker molecule. The PEG spacer enhances the water solubility of the conjugated biomolecule, potentially improving its pharmacokinetic properties (absorption, distribution, metabolism, and excretion) []. The maleimide group facilitates the covalent attachment of the linker to target biomolecules containing thiol groups.

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat when handling the compound.
  • Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
  • Dispose of waste according to institutional guidelines for hazardous materials.

  • Substitution Reactions: The maleimide group reacts specifically with thiol-containing compounds (such as cysteine or glutathione) to form stable thioether bonds. This reaction is crucial for creating bioconjugates that link proteins or peptides to other molecules .
  • Addition Reactions: The maleimide can also participate in Michael addition reactions with various nucleophiles, expanding its utility in organic synthesis and bioconjugation.

Reactions are typically conducted at a pH range of 6.5 to 7.5 to optimize the reactivity of the maleimide group.

m-PEG12-Mal exhibits significant biological activity primarily through its role in bioconjugation. By facilitating the attachment of therapeutic agents to proteins or peptides, it enhances their pharmacokinetics and biodistribution. This capability is particularly valuable in drug delivery systems where improved solubility and stability are required . Additionally, its application in PROTACs marks it as a promising tool for targeted protein degradation, potentially leading to advancements in cancer therapy and other diseases characterized by dysregulated protein levels .

The synthesis of m-PEG12-Mal typically involves the reaction of methoxy polyethylene glycol with maleic anhydride. This process can be summarized as follows:

  • Starting Materials: Methoxy polyethylene glycol and maleic anhydride.
  • Catalyst: A catalyst such as triethylamine is often used.
  • Solvent: An organic solvent like dichloromethane may be employed.
  • Reaction Conditions: The mixture is stirred at room temperature for several hours.
  • Purification: The product is purified through column chromatography to obtain m-PEG12-Mal with high purity .

In industrial settings, similar methods are scaled up using automated systems to ensure precise control over reaction conditions and purification processes.

m-PEG12-Mal has a wide array of applications across various fields:

  • Chemistry: Utilized as a linker in the synthesis of PROTACs.
  • Biology: Employed for modifying proteins and peptides to enhance their solubility and stability.
  • Medicine: Used in drug delivery systems to improve therapeutic efficacy.
  • Industry: Applied in developing bioconjugates for diagnostic and therapeutic purposes .

Studies involving m-PEG12-Mal focus on its interactions with thiol-containing compounds, which are critical for understanding its role in bioconjugation. These interactions enable the formation of stable thioether bonds, allowing for the effective linkage of biomolecules. Research continues into optimizing these interactions for enhanced efficacy in drug delivery and therapeutic applications .

Several compounds exhibit similarities to m-PEG12-Mal, each with unique properties:

Compound NameFunctional GroupsKey Differences
m-PEG12-NH-MalAmine groupCan react with carboxyl groups to form amide bonds.
m-PEG12-OHHydroxyl groupLacks the maleimide group; used for general PEGylation.
Mal-PEG12-OHHydroxyl groupContains a hydroxyl group enabling further derivatization.
Mal-PEG12-AcidCarboxylic acid groupUsed for different conjugation strategies compared to m-PEG12-Mal .

Uniqueness

m-PEG12-Mal is distinguished by its maleimide functional group, which allows for specific reactivity with thiol groups—an essential feature for bioconjugation applications. Additionally, the hydrophilic PEG spacer enhances solubility and stability, making it a versatile tool across various scientific disciplines .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-2

Exact Mass

710.3837

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Brown A, Patel S, Ward C, Lorenz A, Ortiz M, DuRoss A, Wieghardt F, Esch A, Otten EG, Heiser LM, Korolchuk VI, Sun C, Sarkar S, Sahay G. PEG-lipid micelles enable cholesterol efflux in Niemann-Pick Type C1 disease-based lysosomal storage disorder. Sci Rep. 2016 Aug 30;6:31750. doi: 10.1038/srep31750. PubMed PMID: 27572704; PubMed Central PMCID: PMC5004151.
2: Saifer MG, Williams LD, Sobczyk MA, Michaels SJ, Sherman MR. Selectivity of binding of PEGs and PEG-like oligomers to anti-PEG antibodies induced by methoxyPEG-proteins. Mol Immunol. 2014 Feb;57(2):236-46. doi: 10.1016/j.molimm.2013.07.014. Epub 2013 Nov 5. PubMed PMID: 24200843.
3: Garay RP, El-Gewely R, Armstrong JK, Garratty G, Richette P. Antibodies against polyethylene glycol in healthy subjects and in patients treated with PEG-conjugated agents. Expert Opin Drug Deliv. 2012 Nov;9(11):1319-23. doi: 10.1517/17425247.2012.720969. Epub 2012 Aug 30. PubMed PMID: 22931049.

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